Physicochemical Profile Divergence from Piracetam Base Scaffold
The target compound 941957-08-0 exhibits substantially higher lipophilicity (XLogP3-AA of 2.5) compared to piracetam (XLogP3-AA approximately -0.6). This difference is driven by the addition of the meta-methylphenyl and N-[3-(2-oxopyrrolidin-1-yl)phenyl] groups, which increase molecular weight from 142.16 g/mol (piracetam) to 308.4 g/mol [1]. Such a shift in lipophilicity directly impacts membrane permeability and blood-brain barrier penetration potential, a key consideration for CNS-targeted research [2].
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5; MW = 308.4 g/mol |
| Comparator Or Baseline | Piracetam: XLogP3-AA ≈ -0.6; MW = 142.16 g/mol |
| Quantified Difference | ΔXLogP ≈ 3.1; ΔMW ≈ 166 g/mol |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1] |
Why This Matters
The large lipophilicity increase over piracetam indicates the compound is likely to have much higher passive membrane permeability, making it a more suitable scaffold for medicinal chemistry programs targeting intracellular or CNS receptors.
- [1] PubChem Compound Summary for CID 7686847, 2-(3-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 4843 (Piracetam). National Center for Biotechnology Information (2025). View Source
